3-(2,4,5-Trichlorophenoxy)propanoic acid
Overview
Description
3-(2,4,5-Trichlorophenoxy)propanoic acid is an organic compound with the molecular formula C9H7Cl3O3. This compound is used to control broadleaf weeds and woody plants by mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventually plant death .
Mechanism of Action
Target of Action
The primary target of 3-(2,4,5-Trichlorophenoxy)propanoic acid, also known as Fenoprop or 2,4,5-TP, is the auxin growth hormone indoleacetic acid (IAA) . This compound mimics the action of IAA, a key hormone in plant growth and development .
Mode of Action
Fenoprop interacts with its target by mimicking the auxin growth hormone IAA . When sprayed on plants, it induces rapid, uncontrolled growth . This is due to the overstimulation of the auxin receptors in the plant cells, leading to an overproduction of growth hormones .
Biochemical Pathways
The biochemical pathways affected by Fenoprop are those involved in plant growth and development. By mimicking IAA, Fenoprop disrupts the normal balance of growth hormones within the plant, leading to uncontrolled and rapid growth . The downstream effects of this disruption can include abnormal cell division and elongation, leading to the death of the plant .
Pharmacokinetics
It is known that fenoprop is moderately soluble in water , which suggests it can be readily taken up by plants when applied in a water-based solution.
Result of Action
The result of Fenoprop’s action is rapid, uncontrolled growth in plants . This can lead to the death of the plant, making Fenoprop effective as a herbicide . It is particularly toxic to shrubs and trees .
Action Environment
The action of Fenoprop can be influenced by environmental factors. For example, its solubility in water suggests that it may be less effective in dry conditions . , suggesting that its efficacy may be reduced in environments with high rainfall or irrigation.
Biochemical Analysis
Biochemical Properties
The compound’s mechanism of action is to mimic the auxin growth hormone indoleacetic acid (IAA) . When sprayed on plants, 3-(2,4,5-Trichlorophenoxy)propanoic acid induces rapid, uncontrolled growth .
Cellular Effects
This compound influences cell function by inducing rapid, uncontrolled growth . It can impact cell signaling pathways related to growth and development, potentially influencing gene expression and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects by mimicking the auxin growth hormone indoleacetic acid (IAA) . This can lead to changes in gene expression and potentially enzyme inhibition or activation
Preparation Methods
3-(2,4,5-Trichlorophenoxy)propanoic acid can be synthesized through the reaction of 2,4,5-trichlorophenol with propionic acid under specific conditions . The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
3-(2,4,5-Trichlorophenoxy)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated phenoxy acids.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . Major products formed from these reactions include various chlorinated and non-chlorinated phenoxy acids[7][7].
Scientific Research Applications
3-(2,4,5-Trichlorophenoxy)propanoic acid has several scientific research applications:
Comparison with Similar Compounds
3-(2,4,5-Trichlorophenoxy)propanoic acid is similar to other phenoxy herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) . it is unique due to its specific structure, which includes a propanoic acid side chain instead of an acetic acid side chain . This structural difference gives it distinct biological activity and herbicidal properties.
Similar Compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
- 2-(2,4,5-Trichlorophenoxy)propionic acid (Fenoprop)
- 2-(2,4-Dichlorophenoxy)propionic acid
Properties
IUPAC Name |
3-(2,4,5-trichlorophenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O3/c10-5-3-7(12)8(4-6(5)11)15-2-1-9(13)14/h3-4H,1-2H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMWJEKNHBCUKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50952404 | |
Record name | 3-(2,4,5-Trichlorophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50952404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
582-53-6, 29990-39-4 | |
Record name | 3-(2,4,5-Trichlorophenoxy)propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=582-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-(2,4,5-trichlorophenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propionic acid, (2,4,5-trichlorophenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029990394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2,4,5-Trichlorophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50952404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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